

# In-Depth Technical Guide to the Spectroscopic Data of Piperolactam C

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## Compound of Interest

Compound Name: Piperolactam C

Cat. No.: B182350

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Piperolactam C**, an aristolactam alkaloid found in various *Piper* species. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential drug development applications.

## Introduction to Piperolactam C

**Piperolactam C** is a member of the aristolactam class of alkaloids, characterized by a phenanthrene nucleus fused with a  $\gamma$ -lactam ring. It has been isolated from plant species such as *Piper argyrophyllum* and *Piper arborescens*. The molecular formula of **Piperolactam C** is  $C_{18}H_{15}NO_4$ , with a molecular weight of 309.3 g/mol. Its chemical structure and spectroscopic profile are essential for its unambiguous identification and for quality control in research and development.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **Piperolactam C**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is vital for structural elucidation and confirmation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Piperolactam C** are presented below.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Piperolactam C**

Position	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-2	9.12	dd	6.0, 3.0
H-5	8.57	d	3.0
H-7	7.08	dd	6.0, 3.0
H-8	7.76	d	6.0
H-9	7.12	s	-
OCH <sub>3</sub> -3	4.07	s	-
OCH <sub>3</sub> -4	4.09	s	-
OCH <sub>3</sub> -6	3.96	s	-

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Piperolactam C**

Position	Chemical Shift ( $\delta$ ) in ppm
C-1	145.8
C-2	103.5
C-3	150.2
C-3a	128.9
C-4	140.9
C-5	108.1
C-6	157.3
C-7	118.2
C-7a	131.5
C-8	127.8
C-9	129.5
C-10	122.3
C-11	135.1
C-11a	116.4
C-12 (C=O)	168.1
OCH <sub>3</sub> -3	61.9
OCH <sub>3</sub> -4	61.2
OCH <sub>3</sub> -6	56.4

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for **Piperolactam C**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~3400	N-H stretching (amide)
~1690	C=O stretching ( $\gamma$ -lactam)
~1600, 1480	Aromatic C=C stretching
~1250, 1050	C-O stretching (methoxy groups)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for **Piperolactam C**

Technique	Ionization Mode	[M] <sup>+</sup> (m/z)	Key Fragment Ions (m/z)
EIMS	70 eV	309	294 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 266 ([M-CH <sub>3</sub> -CO] <sup>+</sup> )

## Experimental Protocols

The following protocols are generalized methods for the isolation and spectroscopic analysis of **Piperolactam C**, based on procedures reported for aristolactam alkaloids from Piper species.

### Isolation of Piperolactam C

- Extraction: Dried and powdered plant material (e.g., roots of *Ottonia anisum*) is extracted with a suitable solvent such as methanol or a mixture of dichloromethane and methanol at room temperature.
- Fractionation: The crude extract is concentrated under reduced pressure and subjected to solvent-solvent partitioning (e.g., with n-hexane, chloroform, and ethyl acetate) to separate compounds based on polarity.

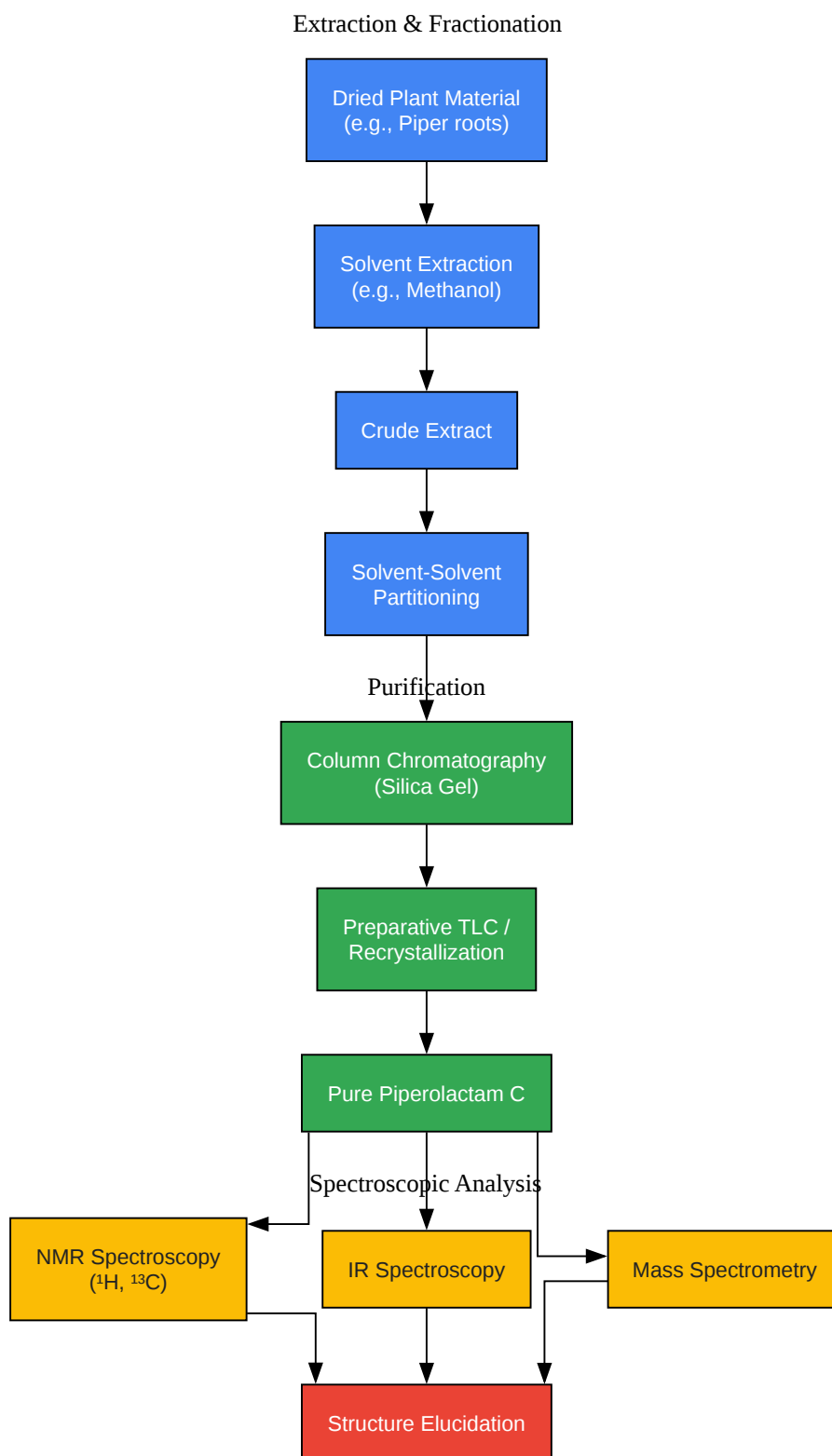
- Chromatography: The fraction containing **Piperolactam C** (typically the chloroform or ethyl acetate fraction) is further purified using column chromatography over silica gel. A gradient elution system, for example, with increasing polarity of a hexane-ethyl acetate mixture, is employed. Fractions are monitored by Thin Layer Chromatography (TLC).
- Final Purification: Fractions containing the target compound are combined and may be subjected to further purification by preparative TLC or recrystallization to yield pure **Piperolactam C**.

## Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as chloroform- $d$  ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $d_6$  ( $\text{DMSO}-d_6$ ). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.
- Mass Spectrometry: Electron Impact Mass Spectrometry (EIMS) is typically used to obtain the mass spectrum. The sample is introduced into the mass spectrometer, and the fragmentation pattern is analyzed.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **Piperolactam C**.



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Caption: Workflow for the Isolation and Characterization of **Piperolactam C**.

This guide provides a foundational understanding of the spectroscopic properties of **Piperolactam C**. For more detailed information, researchers are encouraged to consult the primary literature on the isolation and characterization of this compound.

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